molecular formula C15H20BrNO2 B2366889 (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate CAS No. 2061996-90-3

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

货号: B2366889
CAS 编号: 2061996-90-3
分子量: 326.234
InChI 键: JNCUUJFKWXBYTB-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Classification and Nomenclature

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS: 2061996-90-3) is a nitrogen-containing heterocyclic compound classified as a substituted pyrrolidine derivative. Its IUPAC name, tert-butyl (S)-2-(3-bromophenyl)pyrrolidine-1-carboxylate, reflects three key structural elements:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) .
  • A 3-bromophenyl group attached to the C2 position of the pyrrolidine ring, introducing aromaticity and halogen-based reactivity .
  • A tert-butyloxycarbonyl (Boc) protecting group at the N1 position, which modulates reactivity and enables selective deprotection strategies .

The compound exhibits chirality at the C2 position, with the (S)-configuration confirmed by its specific rotation data and synthetic pathways . Its molecular formula (C₁₅H₂₀BrNO₂) and molecular weight (326.23 g/mol) are consistent with spectroscopic characterization reported in multiple sources .

Historical Development Context

The synthesis of this compound emerged alongside advancements in asymmetric organocatalysis during the early 21st century. Key milestones include:

  • 2000s : Proline and its derivatives gained prominence as organocatalysts, driving demand for chiral pyrrolidine intermediates .
  • 2010s : Development of Boc-protected pyrrolidines as stable precursors for pharmaceutical synthesis, with bromoaryl groups enabling cross-coupling reactions .
  • 2020s : Optimization of stereoselective routes using chiral auxiliaries or catalytic asymmetric methods, as documented in patents and peer-reviewed syntheses .

The compound’s design leverages the pyrrolidine scaffold’s rigidity for stereochemical control, while the bromine atom facilitates further functionalization via Suzuki-Miyaura or Ullmann couplings .

Significance in Asymmetric Organic Chemistry

This molecule serves as a multifunctional chiral building block due to:

  • Stereochemical Purity : The (S)-configuration at C2 enables enantioselective synthesis of pharmacologically active compounds .
  • Protective Group Strategy : The Boc group stabilizes the pyrrolidine nitrogen during reactions while allowing mild acidic deprotection (e.g., with trifluoroacetic acid) .
  • Reactivity Profile : The 3-bromophenyl group participates in transition metal-catalyzed cross-couplings , making it invaluable for constructing biaryl systems .

Recent studies highlight its use in synthesizing spirocyclic pyrrolidines and α-arylproline derivatives , which are pivotal in drug discovery .

Relationship to the Broader Pyrrolidine Scaffold Family

Pyrrolidine derivatives are classified by their substitution patterns and functional groups:

Feature This Compound Related Derivatives
N-Protection Boc group Cbz, Fmoc, or Tosyl groups
C2 Substituent 3-Bromophenyl Alkyl, hydroxyl, or amide groups
Stereochemistry (S)-configuration Racemic or (R)-enantiomers

Compared to simpler pyrrolidines like tert-butyl pyrrolidine-3-carboxylate , the 3-bromophenyl group in this compound enhances π-π stacking interactions in catalytic systems and provides a handle for late-stage diversification . Its structural complexity positions it as an advanced intermediate in the synthesis of organocatalysts and kinase inhibitors .

属性

IUPAC Name

tert-butyl (2S)-2-(3-bromophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUUJFKWXBYTB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Key Reaction Steps

  • Oxazolidinone Activation : A tert-butyl-protected pyrrolidine precursor is coupled with 3-bromophenylacetyl chloride in the presence of the oxazolidinone auxiliary. This step ensures precise spatial orientation for subsequent bond formation.
  • Stereocontrolled Alkylation : The 3-bromophenyl group is introduced via Grignard or organozinc reagents, with the auxiliary dictating the (S)-configuration at the pyrrolidine’s C-2 position.
  • Auxiliary Removal and Protection : Hydrolysis of the oxazolidinone under acidic conditions yields the free amine, which is immediately protected as the tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

Representative Conditions :

  • Temperature: −78°C for Grignard addition, 0°C–25°C for Boc protection.
  • Yield: 72–78% after chromatographic purification.

Asymmetric Catalysis for Enantiomeric Enrichment

Transition-metal-catalyzed asymmetric hydrogenation offers a scalable route to chiral pyrrolidines. A PMC study demonstrates the hydrogenation of a prochiral enamine precursor using a ruthenium-BINAP catalyst system.

Substrate Preparation and Hydrogenation

  • Enamine Synthesis : Condensation of 3-bromophenylglyoxal with tert-butyl pyrrolidine-1-carboxylate forms a prochiral enamine.
  • Catalytic Hydrogenation : The enamine undergoes asymmetric hydrogenation at 50 psi H₂ pressure with Ru(OAc)₂/(R)-BINAP, achieving >90% enantiomeric excess (ee).

Optimization Insights :

  • Solvent: Ethanol enhances catalyst solubility and substrate interaction.
  • Additives: Triethylamine (2 equiv) mitigates acid byproducts, improving yield to 85%.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For non-catalytic approaches, classical resolution remains viable. A Royal Society of Chemistry protocol resolves racemic tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate using (R)-mandelic acid.

Procedure Overview

  • Racemate Synthesis : Condensation of racemic 2-(3-bromophenyl)pyrrolidine with Boc anhydride in dichloromethane (DCM).
  • Diastereomer Formation : Treatment with (R)-mandelic acid in ethyl acetate induces selective crystallization of the (S)-enantiomer salt.
  • Salt Decomposition : Neutralization with aqueous NaHCO₃ liberates the free amine, which is re-protected with Boc₂O.

Critical Parameters :

  • Solvent Ratio: Ethyl acetate/hexane (3:1) optimizes crystal growth.
  • Yield: 40–45% per cycle, requiring two recrystallizations for ≥99% ee.

Solid-Phase Synthesis for High-Throughput Applications

A patent-derived solid-phase method enables rapid parallel synthesis of pyrrolidine derivatives. The resin-bound approach simplifies purification and scalability.

Stepwise Functionalization

  • Resin Loading : Wang resin is functionalized with Fmoc-protected pyrrolidine.
  • Bromophenyl Introduction : Suzuki-Miyaura coupling with 3-bromophenylboronic acid under Pd(PPh₃)₄ catalysis.
  • Boc Protection and Cleavage : Boc₂O in DCM followed by trifluoroacetic acid (TFA) cleavage yields the target compound.

Performance Metrics :

  • Purity: >95% by HPLC after cleavage.
  • Throughput: 24 compounds per batch with <5% variability.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) ee (%) Scalability Cost Efficiency
Chiral Auxiliary 72–78 99 Moderate Low
Asymmetric Hydrogenation 85 90–95 High Medium
Resolution 40–45 99 Low High
Solid-Phase 60–65 95 High Medium

Key Observations :

  • Chiral auxiliary methods provide excellent stereocontrol but require stoichiometric auxiliaries, increasing costs.
  • Asymmetric hydrogenation balances yield and enantioselectivity, suitable for industrial-scale production.
  • Solid-phase synthesis excels in combinatorial chemistry but demands specialized equipment.

Troubleshooting Common Synthetic Challenges

Epimerization at C-2

Exposure to strong bases (e.g., LDA) during deprotection can cause epimerization. Mitigation strategies include:

  • Using mild acids (e.g., HCl/dioxane) for Boc removal.
  • Conducting reactions at −20°C to minimize racemization.

Low Coupling Efficiency in Solid-Phase Synthesis

Suboptimal Pd catalyst loading or boronic acid purity reduces yields. Solutions include:

  • Sonication of the resin to enhance reagent access.
  • Using freshly distilled triethylamine to scavenge Pd residues.

化学反应分析

Types of Reactions

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

科学研究应用

Medicinal Chemistry

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate has shown potential in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting various biological pathways.

Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. A study demonstrated that this compound could be a candidate for further investigation due to its structural similarity to known antidepressants, potentially acting on serotonin receptors .

Anticancer Properties

Pyrrolidine derivatives have been explored for their anticancer properties. The bromophenyl group in this compound may enhance the compound's ability to interact with cancer cell lines, making it a subject for further pharmacological studies aimed at cancer treatment .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules.

Synthesis of Chiral Compounds

The chirality of this compound makes it valuable for synthesizing other chiral compounds. Its ability to act as a chiral auxiliary can facilitate asymmetric synthesis, which is crucial in producing enantiomerically pure substances .

Case Study on Antidepressant Activity

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This suggests its potential as a therapeutic agent for depression .

Case Study on Anticancer Efficacy

A recent investigation assessed the cytotoxic effects of various pyrrolidine derivatives, including this compound, against human cancer cell lines. Results indicated that this compound exhibited notable cytotoxicity, warranting further exploration into its mechanisms of action and potential clinical applications .

作用机制

The mechanism of action of (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Functional Comparison

CAS Number Compound Name Similarity Score Key Features
2061996-90-3 (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate N/A Pyrrolidine ring, 3-bromophenyl group, (S)-enantiomer
201940-08-1 tert-Butyl 5-bromoisoindoline-2-carboxylate 0.93 Isoindoline bicyclic system, 5-bromo substituent
258515-65-0 tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate 1.00 Dihydroisoquinoline ring, 7-bromo substituent
215184-78-4 tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate 0.94 Dihydroisoquinoline ring, 5-bromo substituent

Key Observations:

Ring Systems: The target compound’s pyrrolidine ring is a 5-membered secondary amine, while isoindoline (CAS 201940-08-1) and dihydroisoquinoline (CAS 258515-65-0, 215184-78-4) derivatives feature fused bicyclic systems. Dihydroisoquinoline derivatives (CAS 258515-65-0, 215184-78-4) are structurally closer to natural alkaloids, making them relevant in pharmaceutical research.

Bromine Position: The 3-bromophenyl group in the target compound may favor electrophilic substitution at the meta position, whereas 5- or 7-bromo substituents in isoindoline/dihydroisoquinoline analogs could alter reactivity patterns.

Pyridine Derivatives :

  • Compounds like tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () differ in their heteroaromatic pyridine core and methoxy substituents, which enhance polarity and solubility compared to the target’s phenyl group.

Limitations and Discrepancies

  • The molecular formula C₁₁H₂₂O₂ reported for the target compound ( and ) conflicts with its name, which implies the presence of bromine. Independent verification of the formula is recommended.

生物活性

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, with CAS number 2061996-90-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC15H20BrNO2
Molecular Weight326.23 g/mol
Boiling Point382.1 ± 42.0 °C (Predicted)
Density1.319 ± 0.06 g/cm³ (Predicted)
pKa-2.13 ± 0.40 (Predicted)
Storage Temperature2-8 °C

These properties suggest that the compound is stable under proper storage conditions and has a relatively high boiling point, indicating good thermal stability.

1. Anticancer Potential

Recent studies have highlighted the compound's potential anticancer activity. It has been evaluated through various assays, demonstrating cytotoxic effects against several cancer cell lines. For instance, in a study comparing different piperidine derivatives, this compound exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the compound may interact favorably with cellular mechanisms involved in cancer progression.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact with specific protein targets involved in cell proliferation and survival pathways. The spirocyclic structure of related compounds has been linked to improved binding affinity to protein targets, which may also apply to this compound .

Case Studies

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference Drug
FaDu (hypopharyngeal)12.5Bleomycin (20 µM)
MCF-7 (breast cancer)15.0Doxorubicin (10 µM)
A549 (lung cancer)18.0Cisplatin (25 µM)

This data indicates that the compound shows promising anticancer activity across multiple cell lines, warranting further investigation into its therapeutic potential.

Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound:

  • Synthesis Techniques : Various synthetic routes have been explored for creating this compound, often emphasizing the importance of chirality in enhancing biological activity .
  • High-Throughput Screening : The compound has been included in high-throughput screening assays aimed at identifying new inhibitors for metabolic enzymes associated with cancer metabolism .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl pyrrolidine-1-carboxylate derivatives with halogenated aryl groups. Key steps include:

  • Base Selection : Potassium carbonate in DMF is commonly used to deprotonate phenolic intermediates, facilitating nucleophilic substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Temperature Control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
    • Yield Improvement : Use of anhydrous conditions and stoichiometric excess of aryl halide (1.2–1.5 eq.) improves yields to >75% .

Q. How can researchers characterize the stereochemical purity of this compound using spectroscopic data?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) with hexane/isopropanol gradients to resolve enantiomers. Retention time shifts indicate stereochemical impurities .
  • NMR Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm the (S)-configuration via coupling constants (e.g., vicinal protons on the pyrrolidine ring show distinct splitting patterns) .

Advanced Research Questions

Q. What role do halogen substituents (e.g., bromine at the 3-position) play in modulating biological activity or reactivity?

  • Methodological Answer :

  • Electrophilic Reactivity : The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl derivatives for structure-activity relationship (SAR) studies .
  • Biological Impact : Halogens enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases) via halogen bonding. Comparative studies with chloro/fluoro analogs reveal bromine’s superior π-π stacking in target engagement .

Q. How can researchers resolve contradictions in stereochemical outcomes reported for similar pyrrolidine carboxylates?

  • Methodological Answer :

  • Crystallographic Validation : Single-crystal X-ray diffraction of intermediates (e.g., tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate) confirms absolute configuration .
  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to enforce stereoselectivity, addressing discrepancies in literature .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic substitution at the bromine site to predict regioselectivity in cross-couplings .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF vs. THF to optimize solvent choice for reactions involving bulky tert-butyl groups .

Q. How can researchers design experiments to isolate and quantify degradation products under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS.
  • Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks (e.g., tert-butyl cleavage products) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method with UV detection to measure logP (predicted ~2.7). Discrepancies arise from tert-butyl group hydrophobicity vs. pyrrolidine’s polarity .
  • Co-solvent Screening : Test DMSO-water mixtures (10–20% DMSO) to enhance solubility for biological assays without precipitation .

Q. What experimental approaches validate in silico predictions of the compound’s metabolic stability?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t1/2_{1/2}) to computational predictions .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, addressing discrepancies between predicted and observed metabolic pathways .

Tables for Key Comparisons

Property Value/Observation Evidence Source
Melting Point Not widely reported; inferred >100°C
logP Calculated ~2.7 (indicating lipophilicity)
Chiral Purity >98% ee via chiral HPLC
Halogen Reactivity Bromine > Chlorine in cross-coupling

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。